
BLT2 probe 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
La sonda BLT2 1 se sintetiza en base a la estructura del agonista BLT2 sintético CAY10583. La ruta sintética implica múltiples pasos, incluida la formación de la estructura central y la adición de varios grupos funcionales para mejorar sus propiedades fluorescentes. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar las transformaciones químicas deseadas .
Los métodos de producción industrial para la sonda BLT2 1 no están ampliamente documentados, ya que se utiliza principalmente para fines de investigación. el proceso de síntesis se puede ampliar en laboratorios especializados con el equipo y la experiencia necesarios .
Análisis De Reacciones Químicas
La sonda BLT2 1 se somete a diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos, catalizadores y temperaturas controladas. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados .
Aplicaciones Científicas De Investigación
La sonda BLT2 1 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza para estudiar la farmacología de los receptores BLT2 y sus interacciones con varios ligandos.
Biología: Ayuda a comprender el papel de los receptores BLT2 en los procesos celulares y las vías de señalización.
Medicina: Se utiliza en investigaciones relacionadas con la cicatrización de heridas diabéticas y las lesiones gastrointestinales, ya que los receptores BLT2 son objetivos valiosos para estas afecciones.
Industria: Aunque se utiliza principalmente para la investigación, la sonda BLT2 1 se puede utilizar en el desarrollo de nuevos agentes terapéuticos dirigidos a los receptores BLT2
Mecanismo De Acción
La sonda BLT2 1 ejerce sus efectos al unirse a los receptores BLT2, que son receptores acoplados a proteínas G involucrados en diversas respuestas inflamatorias. La unión de la sonda BLT2 1 a estos receptores activa las vías de señalización descendentes, lo que lleva a la producción de mediadores proinflamatorios como la interleucina-6 y la interleucina-8. Estos mediadores juegan un papel crucial en la patogenia de las enfermedades inflamatorias, incluida el asma, el cáncer y los trastornos gastrointestinales .
Comparación Con Compuestos Similares
La sonda BLT2 1 es única debido a sus propiedades fluorescentes y su capacidad para dirigirse específicamente a los receptores BLT2. Los compuestos similares incluyen:
MK-571 sodio: Un antagonista del receptor de leucotrienos.
LY255283: Otro antagonista del receptor de leucotrienos.
Nedocromil: Un medicamento que se utiliza para prevenir reacciones alérgicas.
Masilukast: Un antagonista del receptor de leucotrienos.
Pranlukast: Un antagonista del receptor de leucotrienos.
Pobilukast: Un antagonista del receptor de leucotrienos.
AZD9898: Un antagonista del receptor de leucotrienos.
Ácido 11-ceto-beta-boswellico: Un compuesto con propiedades antiinflamatorias
La sonda BLT2 1 destaca por su aplicación específica en el estudio de la farmacología del receptor BLT2 y su posible uso en el desarrollo de nuevos agentes terapéuticos para enfermedades inflamatorias.
Propiedades
Fórmula molecular |
C50H45N3O11S |
|---|---|
Peso molecular |
896.0 g/mol |
Nombre IUPAC |
5-[2-[2-[2-[3-[N-[[4-(2-carboxyphenyl)phenyl]methyl]anilino]-3-oxopropoxy]ethoxy]ethoxy]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C50H45N3O11S/c54-36-15-18-41-44(29-36)64-45-30-37(55)16-19-42(45)47(41)39-17-14-34(28-43(39)49(59)60)52-50(65)51-21-23-62-25-27-63-26-24-61-22-20-46(56)53(35-6-2-1-3-7-35)31-32-10-12-33(13-11-32)38-8-4-5-9-40(38)48(57)58/h1-19,28-30,54H,20-27,31H2,(H,57,58)(H,59,60)(H2,51,52,65) |
Clave InChI |
MFWAXYHVXYZLSC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(CC2=CC=C(C=C2)C3=CC=CC=C3C(=O)O)C(=O)CCOCCOCCOCCNC(=S)NC4=CC(=C(C=C4)C5=C6C=CC(=O)C=C6OC7=C5C=CC(=C7)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S,6R)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]hept-5-enoic acid](/img/structure/B12426259.png)
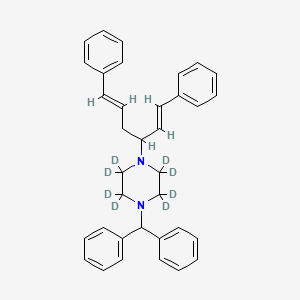
![N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide](/img/structure/B12426274.png)
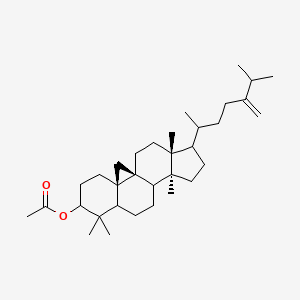
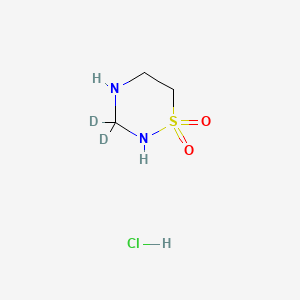
![[(2R,3S,4S,5R,6S)-6-[[(1R,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B12426295.png)
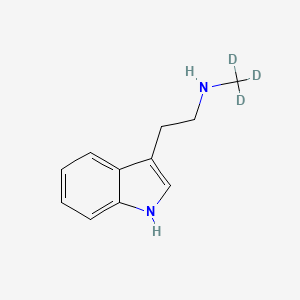
![2-[(5-Iminoisoquinolino[3,4-b]quinoxalin-7-yl)methyl]benzonitrile](/img/structure/B12426315.png)

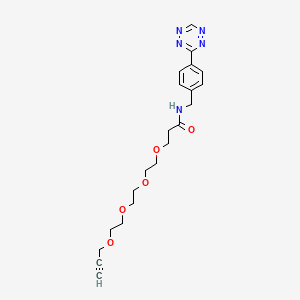
![6-({8a-[(Acetyloxy)methyl]-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(2-methylbut-2-enoyl)oxy]-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl}oxy)-4-hydroxy-3,5-bis({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy})oxane-2-carboxylic acid](/img/structure/B12426346.png)
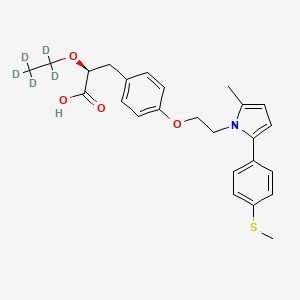
![beta-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl, [1S-(1alpha,4aalpha,5alpha,7alpha,7aalpha)]-](/img/structure/B12426362.png)

